1-(4-Methyl-2-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-7-2-3-9(10(4-7)14(18)19)13-6-8(12(16)17)5-11(13)15/h2-4,8H,5-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYVNRRHVAOLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180462 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-10-7 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methyl-2-nitrophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Based on its structural similarity to other nitrophenol compounds, it may interact with various enzymes and proteins within the cell.
Mode of Action
Nitrophenol compounds are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in the structure and function of the target molecules, potentially altering cellular processes.
Biochemical Pathways
Nitrophenol compounds are known to be involved in various biochemical reactions, including electrophilic aromatic substitution. This can lead to changes in the structure and function of various biomolecules, potentially affecting multiple biochemical pathways.
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the structure and function of various biomolecules, potentially affecting cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the rate and extent of the chemical reactions it undergoes. .
Biological Activity
1-(4-Methyl-2-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid, with the CAS number 1160264-10-7, is a compound of significant interest in pharmaceutical research due to its potential biological activities. Its molecular formula is C12H12N2O5, and it has a molecular weight of 264.23 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a nitrophenyl substituent, suggesting possible interactions with various biological targets.
Chemical Structure
The chemical structure can be represented as follows:
- IUPAC Name : this compound
- SMILES Notation : CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)N+[O-]
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, cytotoxic, and potential therapeutic properties.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of pyrrolidine can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The targeting of COX enzymes suggests that this compound could be beneficial in treating inflammatory diseases.
Cytotoxic Effects
In vitro studies have demonstrated that this compound may possess cytotoxic properties against various cancer cell lines. The mechanisms by which it exerts these effects could involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival.
Data Table: Biological Activity Summary
Case Studies and Research Findings
-
Study on Anti-inflammatory Mechanisms
- A study investigated the anti-inflammatory properties of similar compounds and identified their ability to inhibit COX-2 selectively. This selectivity is crucial as it minimizes side effects associated with non-selective COX inhibitors, such as gastrointestinal issues.
-
Cytotoxicity Assessment
- In a series of cytotoxicity assays against human cancer cell lines, derivatives showed significant activity, with IC50 values indicating effective concentrations for inducing cell death. These findings suggest that further exploration into structure-activity relationships could yield potent anticancer agents.
-
In Vivo Studies
- Although primarily studied in vitro, preliminary in vivo models have begun to assess the therapeutic potential of this compound. Early results indicate promising outcomes in reducing tumor sizes and modulating inflammatory responses in animal models.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of 1-(4-Methyl-2-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit antioxidant activity. A study highlighted that certain derivatives demonstrated radical scavenging capabilities superior to ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory pathways. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in various models, indicating its utility in treating inflammatory conditions .
Anticancer Potential
Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vivo models have shown significant tumor reduction when treated with this compound, particularly in ovarian cancer xenografts.
Case Study 1: Antioxidant Activity
A series of synthesized derivatives were tested for their antioxidant properties using the DPPH radical scavenging method. The results indicated that some compounds exhibited antioxidant activity 1.5 times greater than that of ascorbic acid, showcasing their potential for use in dietary supplements or therapeutic agents against oxidative stress .
Case Study 2: Anti-inflammatory Response
In an experimental model of arthritis, treatment with the compound resulted in a notable decrease in inflammatory markers, suggesting its potential role in managing chronic inflammatory diseases. This finding supports further exploration into its applications for conditions such as rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is heavily influenced by substituents on the aryl ring and heterocyclic moieties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound is a strong EWG, reducing electron density on the aryl ring compared to hydroxyl (-OH) or methyl (-CH₃) groups. This may decrease radical scavenging efficiency, as electron-donating groups (e.g., -OH in compound 10) enhance antioxidant activity by stabilizing radical intermediates .
- Steric Effects: The 4-methyl group in the target compound may hinder interactions with enzymatic pockets, whereas smaller substituents (e.g., -Cl in compound 10) allow better binding .
Antioxidant Activity
Compounds with hydroxyl and heterocyclic substituents exhibit superior antioxidant properties:
- Compound 10 (1,3,4-oxadiazole-2-thione): Shows 1.5× higher DPPH scavenging than ascorbic acid, attributed to the thione sulfur’s ability to donate electrons .
- Compound 21 (4-methyl-1,2,4-triazole): Demonstrates 1.35× higher activity than vitamin C, likely due to the triazole ring’s resonance stabilization of radicals .
- Methyl groups typically offer minimal electronic contribution but may improve lipophilicity .
Key Points:
- Nitro Group Introduction: The target compound’s nitro group may be synthesized via nitration of a 4-methylphenyl precursor, analogous to methods in .
- Melting Points: Heterocyclic derivatives (e.g., compound 10) have lower melting points (~127°C) compared to non-heterocyclic analogs, likely due to reduced crystallinity .
Preparation Methods
Synthesis of the Nitro-Substituted Aromatic Precursors
The synthesis begins with the preparation of 4-methyl-2-nitrophenyl derivatives, which serve as key aromatic precursors. These are typically synthesized via nitration of methyl-substituted benzene derivatives, such as toluene, under controlled conditions to ensure regioselectivity.
- Nitration of toluene with a mixture of concentrated sulfuric and nitric acids at low temperatures (0–5°C) yields ortho- and para-nitrotoluene isomers.
- The para-isomer, 4-methyl-2-nitrophenyl, is isolated via fractional distillation or recrystallization.
- Nitration conditions are optimized to favor para substitution, with yields exceeding 70% under controlled temperature and acid ratios.
Formation of the Pyrrolidine Ring
Key Step: Cyclization to Form the Pyrrolidine Core
The core pyrrolidine ring is constructed via a cyclization reaction involving the aromatic precursor and suitable amino acid derivatives or nitrile intermediates.
- The aromatic nitro compound undergoes reduction to the corresponding amine, typically using catalytic hydrogenation (Pd/C catalyst) under mild conditions.
- The amine then reacts with a suitable α, β-unsaturated carbonyl compound or a nitrile to form the pyrrolidine ring via intramolecular cyclization.
- Catalytic hydrogenation effectively reduces nitro groups to amines with high selectivity, preserving other functional groups.
- Cyclization is facilitated under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Final Functional Group Modifications and Purification
Esterification and Purification
- The carboxylic acid can be converted into its methyl ester via esterification with methanol in the presence of sulfuric acid as a catalyst.
- Purification is achieved through recrystallization or chromatography techniques such as preparative HPLC or flash chromatography.
- The entire process demands strict control of reaction conditions, including temperature, solvent purity, and reaction times, to maximize yield and purity.
- Characterization of the final product involves NMR, HRMS, and IR spectroscopy to confirm structural integrity.
Data Table: Summary of Preparation Methods
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄ | 0–5°C | >70% | Para-selectivity |
| 2 | Reduction | Pd/C, H₂ | Room temp | >90% | Selective nitro reduction |
| 3 | Cyclization | Nitrile or unsaturated carbonyl | Reflux, DMF/DMSO | Variable | Intramolecular ring formation |
| 4 | Oxidation | KMnO₄ | Aqueous, reflux | High | Oxo group formation |
| 5 | Carboxylation | CO₂, NaH | 0°C to RT | Moderate | Regioselective carboxylation |
| 6 | Esterification | CH₃OH, H₂SO₄ | Reflux | High | Ester formation |
Research Findings and Considerations
- The synthesis pathways are adaptable, allowing for modifications based on available reagents and desired derivatives.
- The nitration step's regioselectivity is crucial for downstream functionalization, requiring precise temperature control.
- Catalytic hydrogenation offers high efficiency but must be carefully monitored to prevent over-reduction.
- Oxidation and carboxylation steps benefit from mild conditions to prevent degradation of sensitive functional groups.
- Purification and characterization are essential to confirm the structural fidelity of the final compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Methyl-2-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclization reactions using succinic anhydride or substituted hydrazides. For example, refluxing N-arylidene-carbohydrazides with succinic anhydride in p-xylene yields 5-oxopyrrolidine derivatives. Reaction conditions (e.g., solvent, temperature) and stoichiometry must be optimized to achieve high yields (70–85%) .
- Data Reference : Yields and characterization data (melting points, NMR) for similar derivatives are tabulated in synthetic studies .
Q. How can the stereochemistry of 5-oxopyrrolidine derivatives be controlled during synthesis?
- Methodological Answer : Diastereoselectivity is achieved using chiral auxiliaries or asymmetric catalysis. For instance, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized with (2R*,3R*) configurations via stereocontrolled cycloadditions. Chiral HPLC or X-ray crystallography validates stereochemical outcomes .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use ¹H/¹³C NMR to confirm substituent positions and lactam ring formation.
- Purity Assessment : HPLC (≥95% purity) and HRMS for molecular weight validation.
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of nitro-substituted pyrrolidine derivatives?
- Methodological Answer :
- Side Reactions : Nitro group reduction or undesired cyclization may occur under acidic/high-temperature conditions.
- Optimization : Use mild Lewis acids (e.g., ZnCl₂) to stabilize intermediates. Monitor reactions via TLC and adjust solvent polarity (e.g., DMF → toluene) to favor lactamization over decomposition .
Q. What strategies are effective for analyzing contradictory biological activity data across structurally similar 5-oxopyrrolidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro, methyl groups) and test against target enzymes/cell lines.
- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antibacterial activity but reduced solubility, complicating dose-response interpretations .
Q. What mechanistic insights explain the antimicrobial efficacy of 5-oxopyrrolidine-3-carboxylic acid derivatives?
- Methodological Answer :
- Target Identification : Molecular docking studies suggest inhibition of bacterial enoyl-ACP reductase or fungal lanosterol demethylase.
- Mechanistic Probes : Use fluorogenic substrates or knockout microbial strains to confirm target engagement. For example, Candida albicans strains lacking ERG11 show resistance to derivatives with sterol-binding motifs .
Q. How can computational methods guide the design of novel derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Apply QSAR models to predict logP, solubility, and CYP450 interactions.
- Scaffold Modification : Introduce hydrophilic groups (e.g., -COOH, -OH) to enhance bioavailability. Derivatives with 2-hydroxyphenyl substituents exhibit balanced logP (1.5–2.5) and >50% oral bioavailability in murine models .
Data-Driven Research Considerations
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Scale-Up Issues : Exothermic cyclization reactions require controlled temperature gradients.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate gram-scale quantities. Batch reactors with inline FTIR monitoring improve reproducibility .
Q. How do substituent effects influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Stability Assays : Incubate derivatives in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Nitro groups enhance oxidative stability but may undergo hepatic reduction.
- Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., amine derivatives via nitro reduction) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
